Ethyl 5-bromo-2-fluoro-3-methoxybenzoate
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Overview
Description
Ethyl 5-bromo-2-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C10H10BrFO3 and a molecular weight of 277.09 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzoate ester. It is commonly used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-fluoro-3-methoxybenzoate typically involves the esterification of 5-bromo-2-fluoro-3-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed:
Scientific Research Applications
Ethyl 5-bromo-2-fluoro-3-methoxybenzoate is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets . The methoxy group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 5-bromo-2-chloro-3-methoxybenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Ethyl 5-bromo-2-fluoro-3-methylbenzoate: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: Ethyl 5-bromo-2-fluoro-3-methoxybenzoate is unique due to the combination of bromine, fluorine, and methoxy groups, which impart distinct chemical reactivity and biological activity. The presence of these functional groups allows for diverse chemical modifications and applications in various research fields .
Properties
IUPAC Name |
ethyl 5-bromo-2-fluoro-3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-3-15-10(13)7-4-6(11)5-8(14-2)9(7)12/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHUFXCDGBCEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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